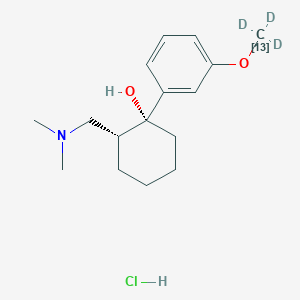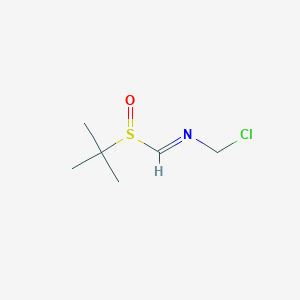
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide is a synthetic organic compound It is characterized by the presence of a sulfinic acid group and a chloro-ethylidene amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide typically involves the reaction of 2-methyl-propane-2-sulfinic acid with a chloro-ethylidene amide precursor. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction of the chloro-ethylidene group to an ethyl group.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH would be optimized for each specific reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a sulfonic acid derivative, while substitution reactions may produce various functionalized amides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may have several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in biochemical assays or as a reagent in molecular biology experiments.
Medicine: Investigated for potential therapeutic properties or as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide would depend on its specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-propane-2-sulfinic acid (2-bromo-ethylidene)-amide
- 2-Methyl-propane-2-sulfinic acid (2-fluoro-ethylidene)-amide
- 2-Methyl-propane-2-sulfinic acid (2-iodo-ethylidene)-amide
Uniqueness
2-Methyl-propane-2-sulfinic acid (2-chloro-ethylidene)-amide may be unique in its specific reactivity and applications compared to its analogs with different halogen substituents
Eigenschaften
Molekularformel |
C6H12ClNOS |
|---|---|
Molekulargewicht |
181.68 g/mol |
IUPAC-Name |
(E)-1-tert-butylsulfinyl-N-(chloromethyl)methanimine |
InChI |
InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)5-8-4-7/h5H,4H2,1-3H3/b8-5+ |
InChI-Schlüssel |
CNGIWRAWUZJMRF-VMPITWQZSA-N |
Isomerische SMILES |
CC(C)(C)S(=O)/C=N/CCl |
Kanonische SMILES |
CC(C)(C)S(=O)C=NCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12356721.png)
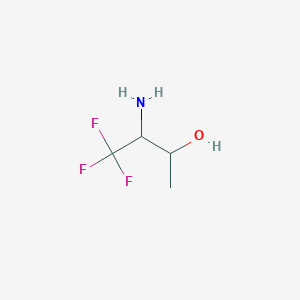
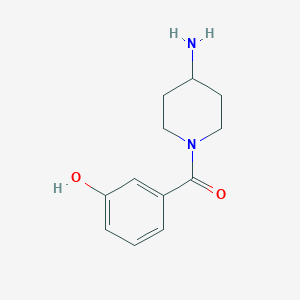
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
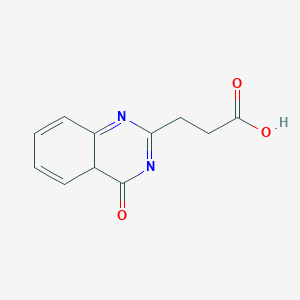
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)
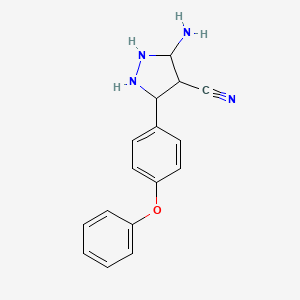
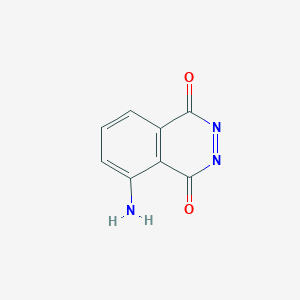
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)


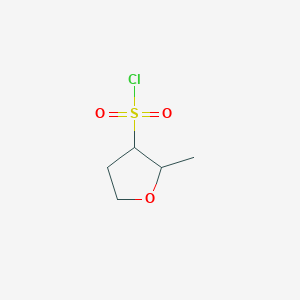
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
